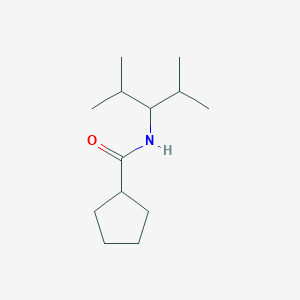
N-(1-isopropyl-2-methylpropyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)cyclopentanecarboxamide, also known as S-23, is a non-steroidal selective androgen receptor modulator (SARM). It is a synthetic compound that has been developed to mimic the effects of testosterone in the body. SARMs like S-23 are being researched for their potential use in treating muscle wasting diseases, osteoporosis, and other conditions that are associated with low testosterone levels.
Mécanisme D'action
N-(1-isopropyl-2-methylpropyl)cyclopentanecarboxamide works by binding to the androgen receptor in the body. This receptor is found in many tissues throughout the body, including muscle, bone, and fat. When N-(1-isopropyl-2-methylpropyl)cyclopentanecarboxamide binds to the receptor, it causes a series of biochemical reactions that lead to increased protein synthesis and muscle growth. It also increases bone density by stimulating osteoblasts, which are cells that build bone tissue. N-(1-isopropyl-2-methylpropyl)cyclopentanecarboxamide has been shown to be more selective for the androgen receptor than other SARMs, which means that it has a lower risk of causing side effects.
Biochemical and Physiological Effects
In animal studies, N-(1-isopropyl-2-methylpropyl)cyclopentanecarboxamide has been shown to increase muscle mass and bone density without causing the side effects that are associated with testosterone replacement therapy. It has also been shown to decrease fat mass and improve insulin sensitivity. N-(1-isopropyl-2-methylpropyl)cyclopentanecarboxamide has been shown to be more selective for the androgen receptor than other SARMs, which means that it has a lower risk of causing side effects. However, more research is needed to determine the long-term effects of N-(1-isopropyl-2-methylpropyl)cyclopentanecarboxamide in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-isopropyl-2-methylpropyl)cyclopentanecarboxamide in lab experiments is that it is more selective for the androgen receptor than other SARMs, which means that it has a lower risk of causing side effects. It has also been shown to increase muscle mass and bone density without causing the side effects that are associated with testosterone replacement therapy. One limitation of using N-(1-isopropyl-2-methylpropyl)cyclopentanecarboxamide in lab experiments is that more research is needed to determine the long-term effects of N-(1-isopropyl-2-methylpropyl)cyclopentanecarboxamide in humans.
Orientations Futures
There are many potential future directions for research on N-(1-isopropyl-2-methylpropyl)cyclopentanecarboxamide. One direction is to study its potential use as a male contraceptive. Another direction is to study its potential use in treating muscle wasting diseases, osteoporosis, and other conditions that are associated with low testosterone levels. More research is also needed to determine the long-term effects of N-(1-isopropyl-2-methylpropyl)cyclopentanecarboxamide in humans and to develop more selective and effective SARMs.
Méthodes De Synthèse
N-(1-isopropyl-2-methylpropyl)cyclopentanecarboxamide is synthesized using a chemical reaction between 4-cyano-3-trifluoromethylphenyl isothiocyanate and 2-ethyl-2-phenyl-1,3-dioxolane-4-carboxylic acid. The reaction produces a white powder that is then purified using chromatography. The final product is a crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
N-(1-isopropyl-2-methylpropyl)cyclopentanecarboxamide has been studied for its potential use in treating muscle wasting diseases, osteoporosis, and other conditions that are associated with low testosterone levels. It has also been studied for its potential use as a male contraceptive. In animal studies, N-(1-isopropyl-2-methylpropyl)cyclopentanecarboxamide has been shown to increase muscle mass and bone density without causing the side effects that are associated with testosterone replacement therapy. It has also been shown to decrease fat mass and improve insulin sensitivity.
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-9(2)12(10(3)4)14-13(15)11-7-5-6-8-11/h9-12H,5-8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRHMOXHGKTNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate hydrochloride](/img/structure/B5481617.png)
![1-[5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5481622.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-(hydroxymethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B5481635.png)
![2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5481639.png)
![1-[(2-methylphenoxy)acetyl]azocane](/img/structure/B5481641.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5481647.png)

![2-bromo-N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5481653.png)

![2,3,5-trimethyl-N-[2-(1-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5481681.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5481708.png)
![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5481716.png)
![N-cyclopropyl-3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5481724.png)